Structural Class Divergence: Secocaryophyllanolide vs. Germacranolide Skeleton
Epoxyparvinolide is a secocaryophyllanolide, defined by a 9,10-seco-caryophyllene skeleton [1]. In contrast, common sesquiterpene lactones like parthenolide, costunolide, and 1,10-epoxyparthenolide possess a germacranolide skeleton, characterized by a 10-membered ring [2]. The seco-skeleton alters the spatial orientation of the lactone and epoxide pharmacophores relative to the hydrophobic core. This fundamental difference in the carbon framework is a primary determinant of biological activity and target selectivity, as evidenced by structure-activity relationship (SAR) studies on related lactones where even minor ring modifications yield orders-of-magnitude changes in potency [2].
| Evidence Dimension | Sesquiterpene Skeleton Class |
|---|---|
| Target Compound Data | Secocaryophyllanolide |
| Comparator Or Baseline | Germacranolide |
| Quantified Difference | Qualitative difference in carbon skeleton connectivity |
| Conditions | Structural classification |
Why This Matters
This fundamental structural divergence means Epoxyparvinolide explores a different region of chemical space than the vast majority of commercially available sesquiterpene lactones, offering unique intellectual property and biological discovery potential.
- [1] Patwardhan, S. A.; Gupta, A. S. Epoxyparvinolide, a secocaryophyllanolide from Pogostemon parviflorus. Phytochemistry 1985, 24 (11), 2735-2736. View Source
- [2] Macías, F. A.; Galindo, J. L.; Molinillo, J. M. G. Sesquiterpene Lactones with Potential Use as Natural Herbicide Models (I): trans,trans-Germacranolides. J. Agric. Food Chem. 1999, 47 (10), 4405-4410. View Source
